molecular formula C8H7N3O2S B15131065 Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate

Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B15131065
M. Wt: 209.23 g/mol
InChI Key: UPYINNVURJJGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thiazole-pyridine core with an amino substituent at the 2-position and a methyl ester at the 6-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

methyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate

InChI

InChI=1S/C8H7N3O2S/c1-13-7(12)4-2-5-6(10-3-4)11-8(9)14-5/h2-3H,1H3,(H2,9,10,11)

InChI Key

UPYINNVURJJGAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)N=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization and recrystallization techniques to obtain the desired product.

Chemical Reactions Analysis

2.1. Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative:
Methyl ester+H2OH+/OHCarboxylic acid+Methanol\text{Methyl ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic acid} + \text{Methanol}
This reaction is reversible and can be optimized by adjusting pH and temperature .

2.2. Amidation

The carboxylic acid can react with amines to form amides:
Carboxylic acid+R-NH2Coupling agentsAmide\text{Carboxylic acid} + \text{R-NH}_2 \xrightarrow{\text{Coupling agents}} \text{Amide}
This reaction is critical for modifying the compound’s solubility or biological activity .

2.3. Alkylation/Acylation of the Amino Group

The exocyclic amino group undergoes alkylation or acylation:
NH2+R-XBaseN-substituted derivative\text{NH}_2 + \text{R-X} \xrightarrow{\text{Base}} \text{N-substituted derivative}
This reaction is used to enhance lipophilicity or target-specific interactions .

2.4. Nucleophilic Substitution

The sulfur atom in the thiazole ring may participate in nucleophilic substitution under harsh conditions, though specific protocols are not detailed in available literature .

2.5. Condensation Reactions

Multicomponent reactions with aldehydes and active methylene compounds (e.g., ketones) yield fused heterocycles:
Compound+Aldehyde+CH-acidΔHeterocyclic derivative\text{Compound} + \text{Aldehyde} + \text{CH-acid} \xrightarrow{\Delta} \text{Heterocyclic derivative}
These reactions are influenced by solvent, catalysts, and reaction temperature .

Reaction Conditions and Yields

Reaction Type Conditions Yield Key References
Ester hydrolysisAcidic/basic aqueous solution, heatModerate
AmidationCoupling agents (e.g., EDC), room tempHigh
Alkylation/AcylationAlkylating agents, base (e.g., NaH)Variable
CondensationSolvent-free, 150°C, 30–60 minModerate

Biological Relevance

The compound’s amino group enables hydrogen bonding with target proteins (e.g., enzymes), influencing its biological activity. For example, analogs with substituted amino groups show anticancer and antimicrobial properties . The fused heterocyclic system also contributes to its interaction with pathways like PI3K/AKT/mTOR.

Physical and Spectral Data

While detailed spectral data (NMR, IR) are not explicitly provided in the literature, the compound’s molecular formula and structure suggest characteristic peaks:

  • NMR : Amino protons (broad singlet), methyl ester protons (triplet/quartet), and aromatic protons (multiplets).

  • IR : C=O stretch (~1700 cm⁻¹) and N-H stretch (~3200 cm⁻¹) .

Scientific Research Applications

Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets can vary depending on the specific application, such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties of methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate and analogous compounds:

Compound Name Core Structure Substituents (Position) Molecular Weight Key Properties/Applications References
This compound Thiazolo[4,5-b]pyridine -NH₂ (2), -COOCH₃ (6) ~210.23 (calc.) Intermediate in STING agonist synthesis
Methyl thiazolo[4,5-b]pyridine-6-carboxylate Thiazolo[4,5-b]pyridine None (2), -COOCH₃ (6) 194.21 Lower polarity; used in photodynamic therapy
Ethyl 2-(methylthio)thiazolo[4,5-b]pyridine-6-carboxylate Thiazolo[4,5-b]pyridine -SCH₃ (2), -COOCH₂CH₃ (6) ~238.30 (calc.) Enhanced lipophilicity; potential agrochemical applications
Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate Imidazo[4,5-b]pyridine -Br (2), -CH₃ (3), -COOCH₃ (6) 270.08 Halogenated analog; used in cross-coupling reactions
Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate Imidazo[4,5-b]pyridine -CF₃ (2), -COOCH₃ (6) 245.16 Electron-withdrawing group; metabolic stability in drug design
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Imidazo[4,5-b]pyridine -NH₂ (2), -CH₃ (1), -Ph (6) 224.26 Carcinogenic heterocyclic amine; DNA adduct formation

Key Observations:

  • Core Heterocycle Influence: Thiazolo[4,5-b]pyridine derivatives (e.g., methyl 2-aminothiazolo) exhibit distinct electronic properties compared to imidazo[4,5-b]pyridines due to sulfur's lower electronegativity versus nitrogen. This impacts their reactivity in substitution and coupling reactions .
  • Halogenation: Bromo- or trifluoromethyl-substituted analogs (e.g., methyl 2-bromo-imidazo[4,5-b]pyridine) are more reactive in cross-coupling reactions but may introduce toxicity risks . Methylthio vs. Amino: Ethyl 2-(methylthio)thiazolo[4,5-b]pyridine-6-carboxylate demonstrates higher lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to the amino derivative .

Q & A

Q. What are the established synthetic routes for Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate?

  • Methodological Answer : The compound can be synthesized via zeolite-catalyzed cyclization using active methylene compounds (e.g., diethyl malonate) with HZSM-5 zeolite, yielding fused derivatives under reflux conditions (4 hours, 80°C) . Alternative approaches include oxidative bromine-mediated cyclization in ethyl acetate, though this may introduce dibrominated by-products . Modified procedures from triazolo[4,5-b]pyridine syntheses (e.g., lithium aluminium hydride reduction in anhydrous THF) can also be adapted, with adjustments to substituent positioning .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer : Elemental analysis (e.g., C, H, N percentages) and HPLC (≥98% purity) are standard for initial characterization . NMR spectroscopy (¹H/¹³C) resolves aromatic protons and carbamate/ester functionalities, while mass spectrometry confirms molecular weight. For crystalline derivatives, X-ray diffraction provides unambiguous structural assignment .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard identification: use PPE (gloves, goggles), work under fume hoods, and avoid inhalation/ingestion. Storage conditions should align with laboratory chemical standards (dry, 2–8°C) . Emergency protocols include neutralization of spills with inert absorbents and immediate ventilation .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products during synthesis?

  • Methodological Answer : Catalyst selection is critical: HZSM-5 zeolite minimizes side reactions in cyclization compared to bromine-mediated methods, which risk dibromination . Solvent polarity adjustments (e.g., DMF vs. THF) and temperature gradients (60–100°C) improve regioselectivity. Palladium-catalyzed amidation (as in imidazo[4,5-b]pyridine synthesis) offers higher yields (85–90%) but requires inert atmospheres . Monitor reactions via TLC/GC-MS to terminate at optimal conversion points.

Q. How do structural modifications influence photocytotoxic activity in related compounds?

  • Methodological Answer : Substituent effects (e.g., electron-withdrawing groups on the thiazolo ring) enhance photodynamic activity. For example, triazolo[4,5-h]naphthyridines show increased singlet oxygen quantum yields (ΦΔ = 0.45–0.62) under UV irradiation . Comparative assays (MTT/propidium iodide) in cancer cell lines (e.g., HeLa) reveal structure-activity relationships (SAR), where carboxylate esters improve cellular uptake vs. free acids .

Q. What strategies resolve contradictions in reported reaction yields across studies?

  • Methodological Answer : Systematic analysis of variables (catalyst loading, solvent purity, substrate ratios) is essential. For example, HZSM-5 zeolite activity varies with Si/Al ratios; higher acidity (lower Si/Al) accelerates cyclization but may degrade sensitive intermediates . Cross-validation using control reactions (e.g., replicate Pd-catalyzed amidation from Rosenberg et al. ) identifies batch-specific anomalies.

Q. How can computational modeling predict reactivity or biological interactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cyclization reactions, identifying energy barriers for rate-limiting steps . Molecular docking (AutoDock Vina) screens against biological targets (e.g., kinase domains), prioritizing derivatives with high binding affinities. Validate predictions with in vitro enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.